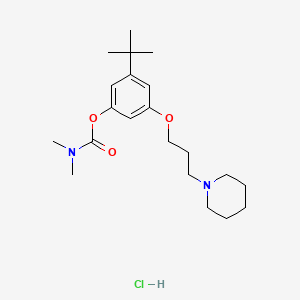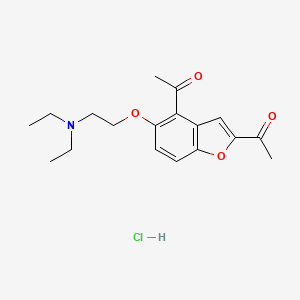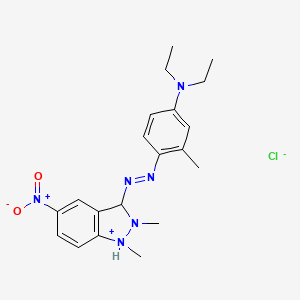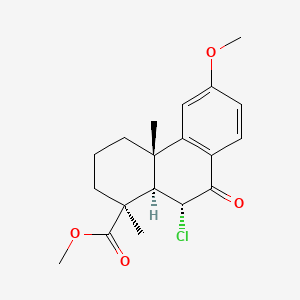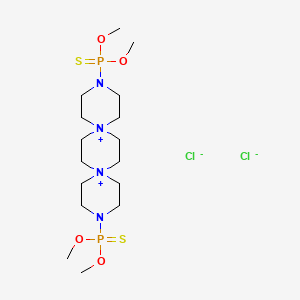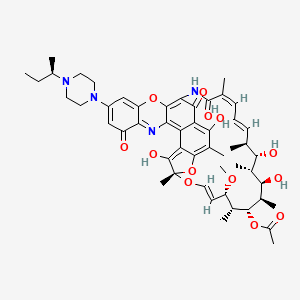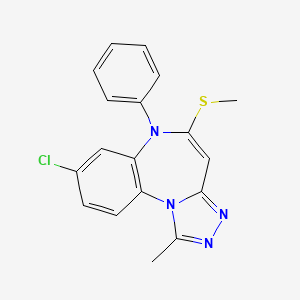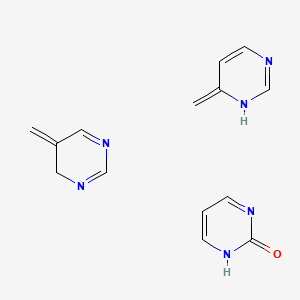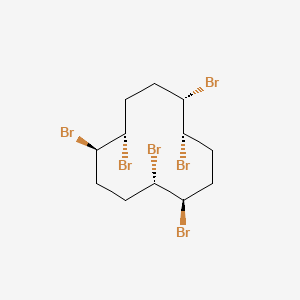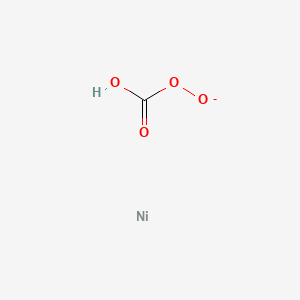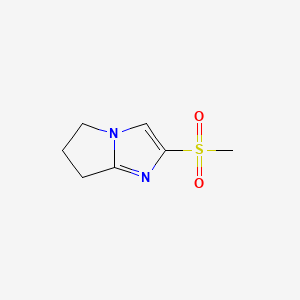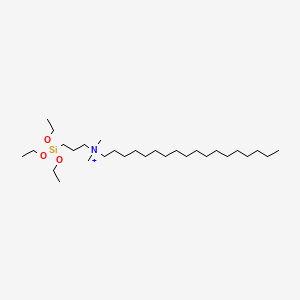
Octadecyldimethyl(3-triethoxysilylpropyl)ammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecyldimethyl(3-triethoxysilylpropyl)ammonium: is a quaternary ammonium compound that combines the properties of a long alkyl chain with a silane group. This unique structure allows it to function as a surfactant and a coupling agent, making it useful in various applications, including surface modification, antimicrobial treatments, and as an additive in coatings and adhesives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of octadecyldimethyl(3-triethoxysilylpropyl)ammonium typically involves the reaction of octadecyldimethylamine with 3-chloropropyltriethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Reactants: Octadecyldimethylamine and 3-chloropropyltriethoxysilane.
Conditions: Anhydrous solvent (e.g., toluene), reflux temperature, and a catalyst such as triethylamine.
Procedure: The reactants are mixed and heated under reflux for several hours.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a constant supply of reactants and removal of products, ensuring optimal reaction conditions.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the silane group. Common reagents include alcohols, amines, and thiols.
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, forming silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The long alkyl chain can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Substitution: Alcohols, amines, thiols, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products:
Hydrolysis Products: Silanols and siloxanes.
Substitution Products: Alkoxysilanes, aminosilanes, and thiolsilanes.
Oxidation Products: Carboxylic acids.
Reduction Products: Alkanes.
科学研究应用
Chemistry:
Surface Modification: Used to modify the surface properties of materials, making them hydrophobic or antimicrobial.
Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and preservatives.
Medicine:
Drug Delivery: Used in the formulation of drug delivery systems to enhance the stability and bioavailability of drugs.
Industry:
Coatings and Adhesives: Improves the adhesion and durability of coatings and adhesives.
Textile Treatment: Used in textile treatments to impart antimicrobial properties and improve fabric durability.
作用机制
Mechanism: The antimicrobial activity of octadecyldimethyl(3-triethoxysilylpropyl)ammonium is primarily due to its ability to disrupt microbial cell membranes. The long alkyl chain inserts into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis .
Molecular Targets and Pathways:
Cell Membrane: The primary target is the microbial cell membrane.
Pathways: Disruption of the lipid bilayer, leading to leakage of cellular contents and cell death.
相似化合物的比较
- Octadecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride
- Dimethyloctadecyl(3-trimethoxysilylpropyl)ammonium chloride
- Octadecyldimethyl(3-trihydroxysilylpropyl)ammonium chloride
Comparison:
- Octadecyldimethyl(3-triethoxysilylpropyl)ammonium vs. Octadecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride : The triethoxysilyl group provides better hydrolytic stability compared to the trimethoxysilyl group.
- Dimethyloctadecyl(3-trimethoxysilylpropyl)ammonium chloride : Similar structure but different alkyl chain length, affecting its surface activity and antimicrobial properties.
- Octadecyldimethyl(3-trihydroxysilylpropyl)ammonium chloride : The trihydroxysilyl group offers different reactivity and hydrolytic behavior compared to the triethoxysilyl group .
属性
CAS 编号 |
102630-46-6 |
|---|---|
分子式 |
C29H64NO3Si+ |
分子量 |
502.9 g/mol |
IUPAC 名称 |
dimethyl-octadecyl-(3-triethoxysilylpropyl)azanium |
InChI |
InChI=1S/C29H64NO3Si/c1-7-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(5,6)28-26-29-34(31-8-2,32-9-3)33-10-4/h7-29H2,1-6H3/q+1 |
InChI 键 |
ADUSEOXLGLLZKO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


